molecular formula C12H17BrO7 B13746071 [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

Cat. No.: B13746071
M. Wt: 353.16 g/mol
InChI Key: XUZQAPSYNYIKSR-UOORRKKPSA-N
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Description

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a brominated sugar derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetate groups.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis can produce diols .

Scientific Research Applications

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and

Properties

Molecular Formula

C12H17BrO7

Molecular Weight

353.16 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m1/s1

InChI Key

XUZQAPSYNYIKSR-UOORRKKPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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